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molecular formula C8H14O4 B1609057 ethyl 4-ethoxy-3-oxobutanoate CAS No. 41051-14-3

ethyl 4-ethoxy-3-oxobutanoate

Cat. No. B1609057
M. Wt: 174.19 g/mol
InChI Key: RQCOPVYEHVOEMR-UHFFFAOYSA-N
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Patent
US04564696

Procedure details

Using the method described in Example 1, 108.6 g of 4-chloroacetoacetic acid ethyl ester in 143 g of acetonitrile was reacted with 103.6 g of sodium ethylate. 4-ethoxyacetoacetic acid ethyl ester was obtained in a yield of 90.4 percent, related to the amount of 4-chloroacetoacetic acid ethyl ester used. The purity of the product was 98.5 percent.
Quantity
108.6 g
Type
reactant
Reaction Step One
Quantity
103.6 g
Type
reactant
Reaction Step Two
Quantity
143 g
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:10])[CH2:5][C:6]([CH2:8]Cl)=[O:7])[CH3:2].[CH3:11][CH2:12][O-:13].[Na+]>C(#N)C>[CH2:1]([O:3][C:4](=[O:10])[CH2:5][C:6]([CH2:8][O:13][CH2:12][CH3:11])=[O:7])[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
108.6 g
Type
reactant
Smiles
C(C)OC(CC(=O)CCl)=O
Step Two
Name
Quantity
103.6 g
Type
reactant
Smiles
CC[O-].[Na+]
Step Three
Name
Quantity
143 g
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(CC(=O)COCC)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 90.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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